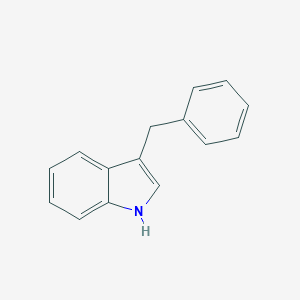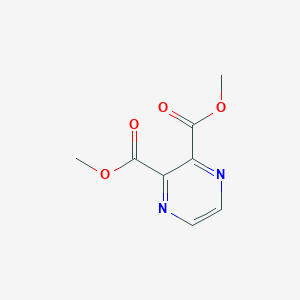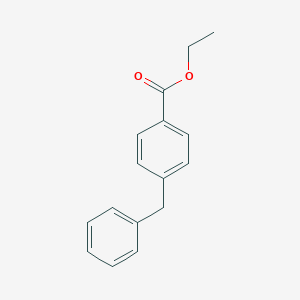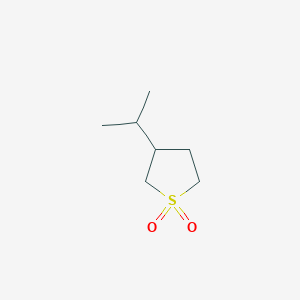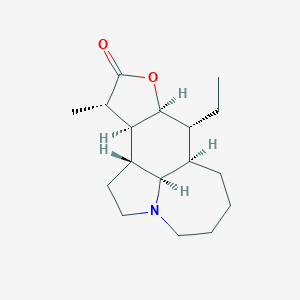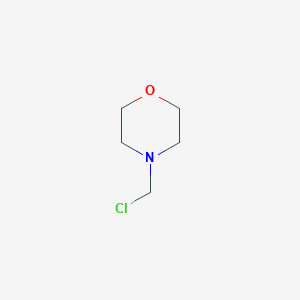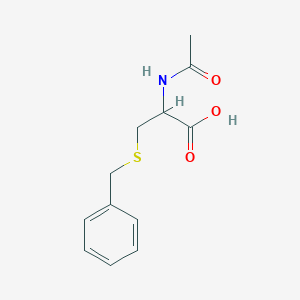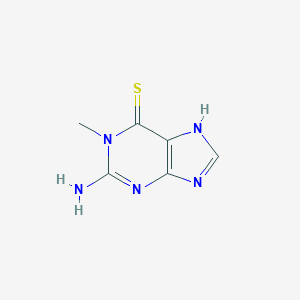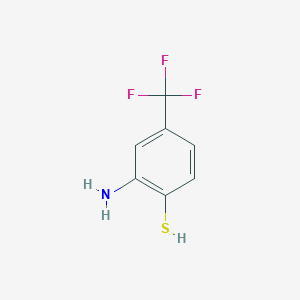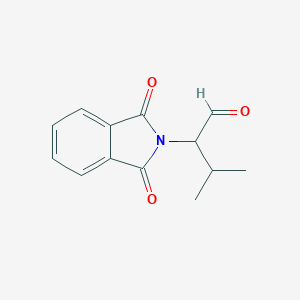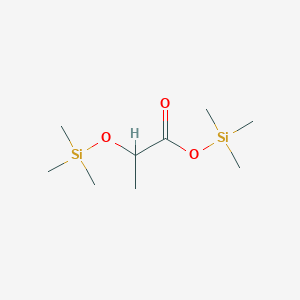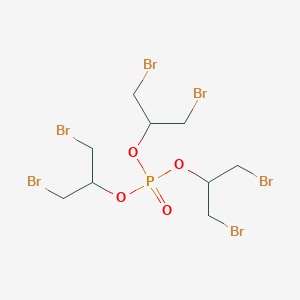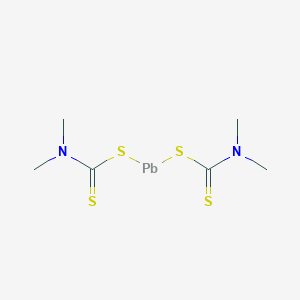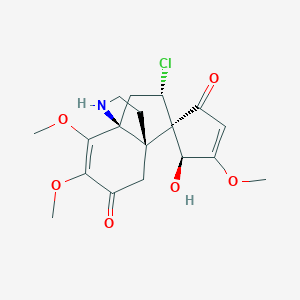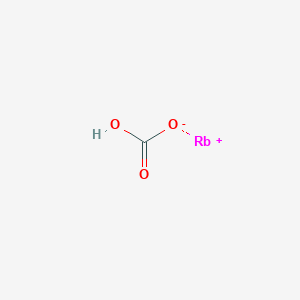
Rubidium hydrogen carbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rubidium hydrogen carbonate, also known as rubidium bicarbonate, is an inorganic compound with the chemical formula RbHCO₃. It is a white crystalline solid that is highly soluble in water. This compound is part of the alkali metal hydrogen carbonates and is known for its unique properties and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions: Rubidium hydrogen carbonate can be synthesized through the reaction of rubidium hydroxide (RbOH) with carbon dioxide (CO₂). The reaction is typically carried out in an aqueous solution at room temperature: [ \text{RbOH} + \text{CO}_2 \rightarrow \text{RbHCO}_3 ]
Industrial Production Methods: In industrial settings, this compound is often produced as a byproduct during the extraction of rubidium from minerals such as lepidolite and pollucite. The extraction process involves several steps, including the treatment of the mineral with acids and bases to isolate rubidium compounds, followed by the carbonation process to form this compound.
化学反応の分析
Types of Reactions: Rubidium hydrogen carbonate undergoes several types of chemical reactions, including:
Decomposition: Upon heating, this compound decomposes to form rubidium carbonate (Rb₂CO₃), water (H₂O), and carbon dioxide (CO₂): [ 2 \text{RbHCO}_3 \rightarrow \text{Rb}_2\text{CO}_3 + \text{H}_2\text{O} + \text{CO}_2 ]
Acid-Base Reactions: It reacts with acids to form rubidium salts, water, and carbon dioxide. For example, with hydrochloric acid (HCl): [ \text{RbHCO}_3 + \text{HCl} \rightarrow \text{RbCl} + \text{H}_2\text{O} + \text{CO}_2 ]
Common Reagents and Conditions:
Acids: Hydrochloric acid, sulfuric acid, and nitric acid.
Bases: Rubidium hydroxide and other alkali metal hydroxides.
Major Products Formed:
Rubidium Salts: Such as rubidium chloride (RbCl) and rubidium sulfate (Rb₂SO₄).
Carbon Dioxide and Water: As byproducts in acid-base reactions.
科学的研究の応用
Rubidium hydrogen carbonate has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other rubidium compounds.
Biology and Medicine: Rubidium ions are studied for their potential effects on biological systems, including their role in cellular processes and potential therapeutic applications.
Industry: It is used in the production of specialty glasses and ceramics, where rubidium compounds can enhance certain properties of the final product.
作用機序
The mechanism of action of rubidium hydrogen carbonate primarily involves its ability to release rubidium ions (Rb⁺) and hydrogen carbonate ions (HCO₃⁻) in aqueous solutions. These ions can participate in various biochemical and chemical processes. Rubidium ions can replace potassium ions (K⁺) in certain biological systems, affecting cellular functions and signaling pathways.
類似化合物との比較
Potassium Hydrogen Carbonate (KHCO₃): Similar in structure and properties, but potassium ions (K⁺) are less reactive than rubidium ions (Rb⁺).
Sodium Hydrogen Carbonate (NaHCO₃):
Uniqueness: Rubidium hydrogen carbonate is unique due to the larger ionic radius and higher reactivity of rubidium ions compared to potassium and sodium ions. This makes it particularly useful in specialized industrial and research applications where these properties are advantageous.
特性
CAS番号 |
19088-74-5 |
|---|---|
分子式 |
CH2O3Rb |
分子量 |
147.493 g/mol |
IUPAC名 |
hydrogen carbonate;rubidium(1+) |
InChI |
InChI=1S/CH2O3.Rb/c2-1(3)4;/h(H2,2,3,4); |
InChIキー |
CVDTXIRZVNJRRD-UHFFFAOYSA-N |
SMILES |
C(=O)(O)[O-].[Rb+] |
異性体SMILES |
C(=O)(O)[O-].[Rb+] |
正規SMILES |
C(=O)(O)O.[Rb] |
Key on ui other cas no. |
19088-74-5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


